molecular formula C21H17F3N2OS2 B3016022 3-(p-tolyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 686771-78-8

3-(p-tolyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B3016022
CAS No.: 686771-78-8
M. Wt: 434.5
InChI Key: IRXYSAYUZKUQAV-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4(3H)-one family, a class of heterocyclic molecules with a fused thiophene-pyrimidinone core. Key structural features include a p-tolyl group at position 3 and a 3-(trifluoromethyl)benzylthio moiety at position 2. The trifluoromethyl group contributes to lipophilicity and metabolic resistance, while the p-tolyl substituent may influence steric and electronic properties.

Properties

IUPAC Name

3-(4-methylphenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2OS2/c1-13-5-7-16(8-6-13)26-19(27)18-17(9-10-28-18)25-20(26)29-12-14-3-2-4-15(11-14)21(22,23)24/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXYSAYUZKUQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-tolyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the p-Tolyl Group: This step may involve a Friedel-Crafts alkylation reaction using p-tolyl chloride and a suitable catalyst.

    Attachment of the Trifluoromethylbenzylthio Group: This can be accomplished through a nucleophilic substitution reaction using 3-(trifluoromethyl)benzyl chloride and a thiol derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents may be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

Biologically, thienopyrimidines are known for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound may be investigated for its activity against specific biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

Industrially, this compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its unique chemical properties could be leveraged for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(p-tolyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one would depend on its specific biological target. Generally, thienopyrimidines may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the trifluoromethyl group may enhance its binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives exhibit diverse pharmacological properties influenced by substituent variations. Below is a detailed comparison with 3-(3-hydroxybenzyl)-6-(3-hydroxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (1b), a structurally related compound from the evidence .

Table 1: Structural and Physicochemical Comparison

Property Target Compound Compound 1b
Core Structure 6,7-Dihydrothieno[3,2-d]pyrimidin-4(3H)-one Thieno[3,2-d]pyrimidin-4(3H)-one
Substituent at Position 3 p-Tolyl (C₆H₄-CH₃) 3-Hydroxybenzyl (C₆H₄(OH)-CH₂)
Substituent at Position 2 3-(Trifluoromethyl)benzylthio (SC₆H₃(CF₃)-CH₂)
Substituent at Position 6 3-Hydroxyphenyl (C₆H₄(OH))
Molecular Weight ~450–470 (estimated*) 350.84
Melting Point Not reported 270–272 °C
Key Functional Groups CF₃ (lipophilic), thioether (S-CH₂), p-tolyl (electron-donating) Hydroxyl (polar, H-bonding), benzyl (aromatic)
Synthetic Yield Not reported 82%

*Estimated based on structural formula; precise data unavailable in evidence.

Key Differences and Implications:

Substituent Effects on Lipophilicity :

  • The target compound’s CF₃ and p-tolyl groups enhance lipophilicity (higher logP vs. 1b), likely improving membrane permeability but reducing aqueous solubility.
  • Compound 1b’s hydroxyl groups increase polarity and hydrogen-bonding capacity, favoring solubility and target binding in hydrophilic environments .

Electronic and Steric Modulation :

  • The thioether in the target compound may stabilize the molecule via sulfur’s electron-rich nature, whereas 1b’s hydroxyl groups could participate in redox reactions or metabolic conjugation.

Biological Activity :

  • While 1b’s bioactivity is unstated, hydroxylated analogs are often explored for antioxidant or anti-inflammatory roles. The target’s CF₃ group may confer resistance to oxidative metabolism, extending half-life .

Synthetic Accessibility :

  • Compound 1b was synthesized using BF₃·SMe₂ (Method B) with 82% yield, suggesting efficient protocols for hydroxylated derivatives. The target’s synthesis route is unspecified but may require specialized reagents for CF₃ incorporation.

Biological Activity

The compound 3-(p-tolyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thioketones with substituted pyrimidines. The trifluoromethyl group, along with the thioether linkage, plays a crucial role in enhancing the biological activity of the compound.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit tumor growth in various cancer cell lines. In a study involving A549 xenograft mice models, related compounds demonstrated marked inhibition of tumor growth without notable toxicity .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on various enzymes:

  • Carboxylesterase (CaE) : Molecular docking studies suggest that the compound may act as a reversible inhibitor of CaE. The presence of the trifluoromethyl group enhances its binding affinity to the enzyme's active site .
  • Cholinesterases : Similar compounds have shown inhibitory activity against acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases .

Antioxidant Activity

The compound's structure suggests potential antioxidant properties. Compounds with similar frameworks have been evaluated using the ABTS assay, demonstrating effective radical-scavenging abilities comparable to standard antioxidants like Trolox .

Case Studies

  • In Vivo Studies : In vivo experiments using A549 xenograft models revealed that derivatives of this compound significantly inhibited tumor growth with minimal side effects. This highlights its potential as a therapeutic agent in cancer treatment.
  • Molecular Docking Studies : Computational studies have elucidated the binding interactions between the compound and target enzymes, providing insights into its mechanism of action and guiding further modifications for enhanced efficacy .

Data Table: Biological Activities Overview

Activity TypeMechanism/TargetReference
AnticancerTumor growth inhibition
Enzyme InhibitionCarboxylesterase
Cholinesterase InhibitionAcetylcholinesterase
AntioxidantRadical scavenging

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